5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate
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Overview
Description
5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate is a complex flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This particular compound is characterized by its multiple hydroxyl groups and a chromen-4-one backbone, making it a significant molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate typically involves multiple steps, including the formation of the chromen-4-one core and subsequent hydroxylation and glycosylation reactions. Common reagents used in these reactions include phenolic compounds, glycosyl donors, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process often includes solvent extraction, purification through chromatography, and crystallization. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavonoids. These products have distinct chemical and biological properties, making them valuable in research and industrial applications .
Scientific Research Applications
5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
5,7-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate is unique due to its specific hydroxylation pattern and glycosylation, which confer distinct chemical properties and biological activities. Its multiple hydroxyl groups enhance its solubility and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C21H24O14 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate |
InChI |
InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2 |
InChI Key |
PBZXYSXSVUPBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |
Origin of Product |
United States |
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